(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
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Overview
Description
®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, making it a valuable molecule in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and appropriate amino acid derivatives.
Formation of the Intermediate: The naphthalene ring is functionalized to introduce the necessary substituents. This often involves Friedel-Crafts acylation followed by reduction and amination steps.
Esterification: The intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as crystallization or chromatography.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its interactions with various biomolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is explored for its potential therapeutic applications. It may act as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel materials and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
Naphthalene derivatives: Compounds with similar naphthalene rings but different substituents.
Amino acid esters: Compounds with similar ester and amino groups but different aromatic rings.
Uniqueness
®-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of both a naphthalene ring and an amino acid ester moiety. This combination of features makes it particularly valuable in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGAZRIEWXNCBQ-BTQNPOSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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